Tributyl(2,2-difluoroethenyl)stannane
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Overview
Description
Tributyl(2,2-difluoroethenyl)stannane is an organotin compound with the molecular formula C14H28F2Sn. It is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. This compound is particularly notable for its applications in organic synthesis and its role as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(2,2-difluoroethenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 2,2-difluoroethene under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,2-difluoroethenyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: The compound can participate in substitution reactions where the tin atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Solvents: Tetrahydrofuran (THF) and dichloromethane are often used as solvents in these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce various reduced organic molecules .
Scientific Research Applications
Tributyl(2,2-difluoroethenyl)stannane has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tributyl(2,2-difluoroethenyl)stannane involves its ability to donate or accept electrons in chemical reactions. This property makes it a valuable reagent in radical reactions, where it can facilitate the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tributyl(2,2-difluoroethenyl)stannane include:
Tributyltin hydride: Known for its use in radical reactions.
Tributylvinyltin: Another organotin compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of the difluoroethenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the difluoroethenyl group is desired .
Properties
Molecular Formula |
C14H28F2Sn |
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Molecular Weight |
353.08 g/mol |
IUPAC Name |
tributyl(2,2-difluoroethenyl)stannane |
InChI |
InChI=1S/3C4H9.C2HF2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H; |
InChI Key |
ROVSMJKMWHKIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C(F)F |
Origin of Product |
United States |
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